molecular formula C13H22O6 B14435943 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid CAS No. 78668-64-1

9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid

Cat. No.: B14435943
CAS No.: 78668-64-1
M. Wt: 274.31 g/mol
InChI Key: ITPWWURFOIACLP-UHFFFAOYSA-N
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Description

9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable alkyne precursor.

    Hydroxylation: Introduction of hydroxyl groups through reactions such as hydroboration-oxidation.

    Methoxylation: Addition of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.

    Hydroxymethylation: Introduction of hydroxymethyl groups through reactions involving formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one: A compound with similar hydroxyl and methoxy groups but a different core structure.

    9-Hydroxy-8-(hydroxymethyl)-9-phenylnonanoic acid: Another compound with hydroxyl and hydroxymethyl groups but a different aliphatic chain.

Uniqueness

This detailed article provides a comprehensive overview of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

78668-64-1

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

9-hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid

InChI

InChI=1S/C13H22O6/c1-18-13(19-2)12(17)10(9-14)7-5-3-4-6-8-11(15)16/h10,12-14,17H,4,6-9H2,1-2H3,(H,15,16)

InChI Key

ITPWWURFOIACLP-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(CC#CCCCC(=O)O)CO)O)OC

Origin of Product

United States

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